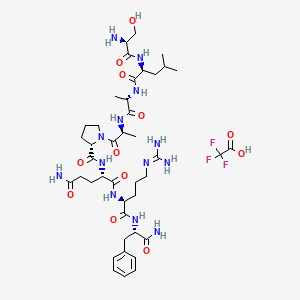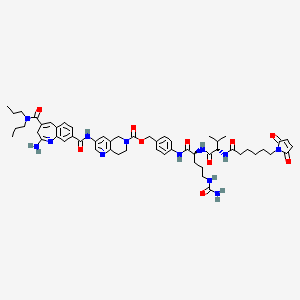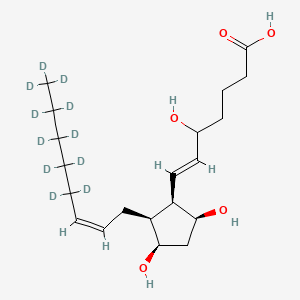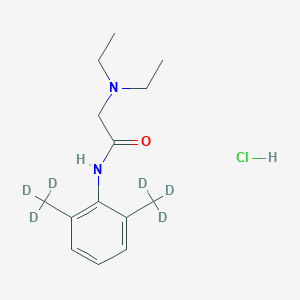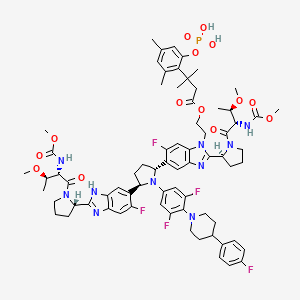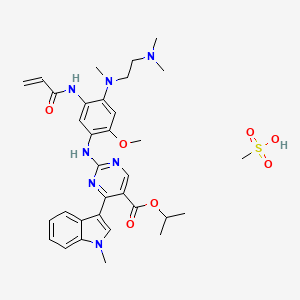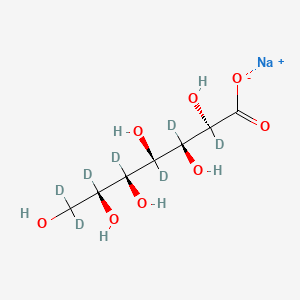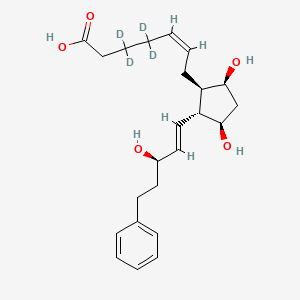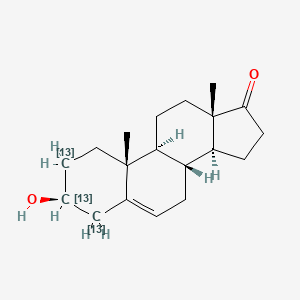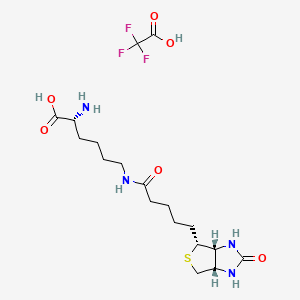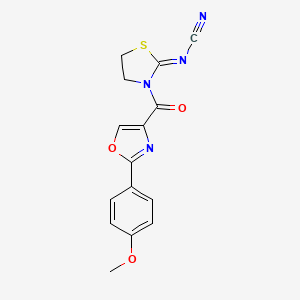
Pde4-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde4-IN-9 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to modulate inflammation and immune responses by increasing the levels of cyclic adenosine monophosphate within cells . This compound has shown potential in treating various inflammatory and immune-related diseases.
Méthodes De Préparation
The synthesis of Pde4-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Pde4-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Pde4-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of cyclic adenosine monophosphate levels and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating immune responses and inflammation in various cell types.
Mécanisme D'action
Pde4-IN-9 exerts its effects by inhibiting the enzyme phosphodiesterase 4, which is responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to the activation of protein kinase A and the subsequent regulation of various genes and proteins involved in inflammation and immune responses . This mechanism of action makes this compound a promising candidate for treating inflammatory and immune-related diseases.
Comparaison Avec Des Composés Similaires
Pde4-IN-9 is unique compared to other phosphodiesterase 4 inhibitors due to its specific chemical structure and binding properties. Similar compounds include:
Roflumilast: Used for treating chronic obstructive pulmonary disease.
Apremilast: Used for treating psoriatic arthritis.
Crisaborole: Used for treating atopic dermatitis. This compound stands out due to its potential for higher selectivity and efficacy, as well as its unique binding interactions with the phosphodiesterase 4 enzyme.
Propriétés
Formule moléculaire |
C15H12N4O3S |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
[3-[2-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C15H12N4O3S/c1-21-11-4-2-10(3-5-11)13-18-12(8-22-13)14(20)19-6-7-23-15(19)17-9-16/h2-5,8H,6-7H2,1H3 |
Clé InChI |
BNSGBZBUZFHIRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)N3CCSC3=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




